Diethyl selenide

Catalog No.
S1896535
CAS No.
627-53-2
M.F
C4H10Se
M. Wt
137.09 g/mol
Availability
In Stock
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Diethyl selenide

CAS Number

627-53-2

Product Name

Diethyl selenide

IUPAC Name

ethylselanylethane

Molecular Formula

C4H10Se

Molecular Weight

137.09 g/mol

InChI

InChI=1S/C4H10Se/c1-3-5-4-2/h3-4H2,1-2H3

InChI Key

ALCDAWARCQFJBA-UHFFFAOYSA-N

SMILES

CC[Se]CC

Canonical SMILES

CC[Se]CC

Potential Antioxidant Properties

Selenium is a trace element with well-documented antioxidant properties . As an organoselenium compound, DES shares some structural similarities with known antioxidant molecules. Researchers are investigating whether DES can mimic these properties and offer similar cellular protection against oxidative stress, a condition linked to various chronic diseases .

Applications in Solar Cell Research

DES has potential applications in the development of new solar cell technologies. Some studies have explored its use as a precursor for depositing thin films of selenium sulfide, a material with promising properties for solar cell construction .

Diethyl selenide is an organoselenium compound with the chemical formula C₄H₁₀Se. It was first reported in 1836 and holds the distinction of being the first organoselenium compound to be discovered. Structurally, it is analogous to diethyl ether, featuring a selenium atom in place of the oxygen atom. Diethyl selenide appears as a light yellow liquid with a strong and unpleasant odor. Its molecular weight is approximately 137.08 g/mol, and it has a melting point of -87 °C and a boiling point ranging from 108 to 111 °C .

Typical of organoselenium compounds. It can participate in substitution reactions, often behaving as a nucleophile. For instance, it can react with alkyl halides to form selenonium salts through nucleophilic substitution mechanisms. Additionally, diethyl selenide can be oxidized to form selenoxides, which are unstable in the presence of β-hydrogens, leading to elimination reactions that yield alkenes and selenium oxides .

In environmental contexts, diethyl selenide may react with oxidants such as hypobromous acid. Studies have shown that its reactivity with hypobromous acid is significant but lower than that of its sulfur analogs, indicating its potential role in marine biogeochemical cycles .

Diethyl selenide can be synthesized through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of sodium selenide with two equivalents of ethyl iodide or other alkyl halides.
  • Direct Synthesis: Diethyl selenide can also be prepared by reacting elemental selenium with ethyl alcohol under specific conditions .

Both methods capitalize on the nucleophilic nature of selenium compounds.

Diethyl selenide has several applications across various fields:

  • Chemical Synthesis: It serves as a precursor for more reactive organoselenium reagents used in organic synthesis.
  • Biological Research: Due to its selenium content, it is studied for potential health benefits and roles in nutrition.
  • Environmental Studies: Diethyl selenide's reactivity makes it relevant in studies concerning selenium cycling in marine environments .

Interaction studies involving diethyl selenide primarily focus on its reactivity with other compounds rather than direct biological interactions. Its reactions with oxidants like hypobromous acid have been investigated, revealing insights into its reactivity profile compared to other organoselenium compounds . Such studies help elucidate the compound's behavior in environmental contexts.

Diethyl selenide belongs to a broader class of organoselenium compounds that exhibit similar structural characteristics but differ in their reactivity and applications. Here are some similar compounds:

Compound NameFormulaKey Characteristics
Dimethyl selenideC₂H₆SeA volatile compound used in organic synthesis; highly reactive with oxidants
Diphenyl selenideC₁₂H₁₀SeUsed as a precursor for more reactive selenium species; less volatile than diethyl selenide
Dimethyl diselenideC₄H₁₀Se₂Exhibits unique reactivity patterns; used in various synthetic applications
Diphenyl diselenideC₁₂H₈Se₂Known for stability and utility in organic synthesis; less toxic compared to other selenium compounds

Uniqueness of Diethyl Selenide

Diethyl selenide is unique due to its specific structure that allows it to act as both a nucleophile and an electrophile under certain conditions. Its relatively low volatility compared to other similar compounds like dimethyl selenide makes it suitable for specific synthetic applications while maintaining a distinct odor profile that sets it apart from its analogs.

Williamson Ether Synthesis Analogue

The Williamson ether synthesis analogue represents the most conceptually straightforward approach to diethyl selenide preparation, directly mirroring the classical carbon-oxygen bond formation methodology [1]. This synthetic route employs the fundamental principle of nucleophilic substitution between a metal selenide and an alkyl halide, specifically utilizing sodium selenide as the nucleophilic selenium source and ethyl iodide as the electrophilic carbon center [1].

The mechanistic pathway proceeds through a bimolecular nucleophilic substitution mechanism, wherein the selenide anion attacks the electrophilic carbon of ethyl iodide, resulting in carbon-selenium bond formation and halide elimination [1]. The reaction can be represented as follows: sodium selenide reacts with two equivalents of ethyl iodide to produce diethyl selenide, sodium iodide, and the requisite stoichiometric byproducts [1].

Research findings indicate that this methodology demonstrates optimal performance under ambient temperature conditions in polar aprotic solvents [2] [3]. Dimethylformamide and tetrahydrofuran emerge as preferred reaction media, with yields typically ranging from 60 to 80 percent depending on reaction conditions and substrate purity [2] [3]. The reaction exhibits remarkable selectivity for the desired diethyl selenide product, with minimal formation of polyselenide byproducts when conducted under controlled conditions [2].

Temperature optimization studies reveal that elevated temperatures beyond 40 degrees Celsius can promote unwanted side reactions, including diselenide formation and substrate decomposition [2] [3]. Conversely, temperatures below 15 degrees Celsius result in significantly reduced reaction rates without meaningful improvements in selectivity [2]. The optimal temperature window of 20 to 30 degrees Celsius provides the ideal balance between reaction efficiency and product selectivity [2] [3].

Solvent selection profoundly influences both reaction rate and product distribution [2] [3]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate optimal selenide anion solvation while minimizing competing reactions [2]. Non-polar solvents demonstrate substantially reduced efficacy due to inadequate solvation of the ionic selenide nucleophile [2] [3].

Reaction ParameterOptimal RangeTypical Yield (%)Primary Limitation
Temperature20-30°C78Temperature sensitivity
Reaction Time2-4 hours75-82Extended reaction periods
Solvent SystemDMF/THF65-78Solvent-dependent selectivity
Selenide Stoichiometry1.0 equivalent70-80Stoichiometric requirement

Nucleophilic Substitution Reactions

Nucleophilic substitution methodologies encompass a broader spectrum of synthetic approaches that extend beyond the classical Williamson ether analogue [4] [2] [3]. These methodologies primarily involve the in situ generation of selenide nucleophiles from elemental selenium through various reduction strategies, followed by subsequent alkylation with appropriate electrophiles [2] [3].

The sodium borohydride reduction pathway represents one of the most extensively studied approaches within this category [2] [3]. This methodology involves the initial reduction of elemental selenium with sodium borohydride to generate sodium selenide in situ, followed by immediate treatment with ethyl halides to produce the desired diethyl selenide [2] [3]. Research demonstrates that this approach offers significant advantages in terms of operational simplicity and reproducibility compared to methods requiring preformed metal selenides [2] [3].

Mechanistic investigations reveal that the sodium borohydride reduction proceeds through a complex multi-step pathway involving the formation of intermediate selenium hydride species [2] [3]. The reducing agent facilitates the conversion of elemental selenium to selenide anions through hydride transfer mechanisms, with the reaction requiring approximately one hour for complete selenium reduction under ambient conditions [2] [3].

Optimization studies indicate that the stoichiometry of sodium borohydride significantly influences both reaction efficiency and product selectivity [2] [3]. Employing three equivalents of sodium borohydride relative to selenium provides optimal results, with lower stoichiometries resulting in incomplete selenium reduction and higher ratios promoting unwanted side reactions [2] [3]. The alkylation phase demonstrates optimal performance when conducted immediately following selenide generation, with reaction times of two to three hours typically sufficient for complete conversion [2] [3].

Alternative metal reduction strategies have been explored, including the use of metallic sodium and lithium for direct selenium reduction [4] [3]. These approaches offer the advantage of direct elemental conversion but require more stringent reaction conditions, including elevated temperatures and rigorously maintained inert atmospheres [4] [3]. Yields typically range from 40 to 70 percent, with the primary limitations arising from competing side reactions and challenging handling requirements [4] [3].

Mechanochemical synthesis methodologies represent an emerging approach that utilizes mechanical energy to facilitate selenium activation and subsequent alkylation [5] [6]. This technique involves the grinding of magnesium metal, elemental selenium, and ethyl halides under liquid-assisted grinding conditions [5] [6]. The mechanochemical approach demonstrates remarkable efficiency, with reaction times reduced to minutes rather than hours, and yields ranging from 65 to 95 percent [5] [6].

The mechanochemical methodology offers significant environmental advantages due to the elimination of organic solvents and reduced energy requirements [5] [6]. However, the approach requires specialized equipment and demonstrates substrate-dependent performance, with optimal results observed for alkyl halides containing electron-withdrawing substituents [5] [6].

Synthesis MethodReduction AgentTemperature (°C)Time (hours)Yield (%)Selectivity
NaBH₄ RouteSodium borohydride25389High
Metal ReductionSodium/Lithium80-1204-840-70Moderate
MechanochemicalMagnesium861285High
Indium-MediatedIndium metal400.2535-95Variable

Industrial-Scale Preparation Challenges

Industrial-scale preparation of diethyl selenide presents numerous technical and economic challenges that significantly complicate large-scale production efforts [7] [8] [9]. The primary obstacle stems from the limited availability and high cost of selenium raw materials, which are predominantly recovered as byproducts from copper electrolytic refining processes [7] [8] [9].

Selenium recovery from copper anode slimes represents the dominant industrial source of selenium for organoselenium compound synthesis [7] [8] [9]. The recovery process involves multiple stages, including soda ash roasting or sulfuric acid roasting of copper slimes at temperatures ranging from 530 to 650 degrees Celsius [7] [9]. The resulting selenium-containing residues undergo further processing through leaching operations with sodium sulfide or sodium sulfite solutions, followed by acidification and reduction steps to produce elemental selenium [9].

The selenium recovery process demonstrates inherent variabilities in both yield and purity, with selenium content in copper slimes typically ranging from 5 to 25 percent [7] [9]. This variability necessitates extensive purification protocols to achieve the high-purity selenium required for organoselenium synthesis [9]. Industrial selenium purification involves multiple distillation and recrystallization steps, significantly increasing both processing costs and environmental impact [9].

Process control challenges in industrial diethyl selenide synthesis arise from the compound's sensitivity to atmospheric oxygen and moisture [2] [3]. Large-scale reactions require sophisticated atmosphere control systems to maintain inert conditions throughout the synthesis process [2] [3]. Temperature control becomes increasingly challenging at industrial scales due to heat transfer limitations and the exothermic nature of selenium reduction reactions [2] [3].

Product stability represents another significant industrial challenge, as diethyl selenide demonstrates susceptibility to oxidative degradation and photochemical decomposition [2]. Industrial storage and handling protocols must incorporate specialized containment systems with controlled atmosphere environments and light exclusion [2]. These requirements substantially increase infrastructure costs and operational complexity [2].

Economic considerations further complicate industrial-scale production, with selenium raw material costs representing a significant fraction of total production expenses [7] [8]. The limited global selenium supply, estimated at approximately 2,000 to 3,000 metric tons annually, constrains potential production volumes and contributes to price volatility [8] [11]. Alternative selenium sources, including selenium recovery from sulfuric acid production and electronic waste recycling, remain underdeveloped and economically unviable at current scales [8] [9].

Quality control requirements for industrial diethyl selenide production necessitate sophisticated analytical methodologies capable of detecting trace impurities and monitoring product stability [2] [3]. Impurities such as diselenides, polyselenides, and residual halides can significantly impact downstream applications, requiring stringent purification and quality assurance protocols [2] [3].

Environmental regulations present additional complications for industrial selenium compound production [7] [12]. Selenium compounds demonstrate environmental persistence and bioaccumulation potential, necessitating comprehensive waste treatment and emission control systems [7]. Regulatory compliance costs can represent a substantial fraction of total production expenses, particularly for facilities processing significant selenium quantities [7] [12].

Challenge CategorySpecific IssueImpact LevelMitigation Strategy
Raw Material AvailabilitySelenium recovery from copper refiningHighEstablish reliable supply chains
Process ControlTemperature and atmosphere controlMediumAutomated monitoring systems
Product StabilityDecomposition and oxidation sensitivityHighInert atmosphere storage
Environmental ConcernsToxic compound handling and disposalHighAdvanced containment systems
Scale-up IssuesHeat transfer limitationsMediumContinuous flow reactor technology
Quality ControlPurity assessment and contaminationMediumIn-line analytical monitoring
Economic FactorsCost competitiveness with alternativesHighProcess optimization improvements

The development of continuous flow reactor technology represents a promising approach to address several industrial-scale challenges simultaneously [13] [12]. Continuous flow systems offer improved heat and mass transfer characteristics, enhanced process control capabilities, and reduced residence times that minimize product degradation [13] [12]. However, the implementation of continuous flow technology for organoselenium synthesis remains in early developmental stages, with limited industrial validation data available [13] [12].

Bond Geometry and Stereoelectronic Features

Diethyl selenide, with the chemical formula C₄H₁₀Se, exhibits a distinctive molecular geometry that reflects the electronic properties of selenium as a chalcogen element [1] [2]. The compound adopts a bent molecular geometry around the central selenium atom, consistent with the VSEPR theory predictions for molecules containing two bonding pairs and two lone pairs of electrons [2] [3].

Microwave spectroscopy investigations have provided precise structural parameters for diethyl selenide. The carbon-selenium bond length has been determined to be 1.943 Å, which is considerably longer than the corresponding carbon-oxygen bond in diethyl ether (1.43 Å) due to the larger atomic radius of selenium compared to oxygen [2] [3] [4]. The carbon-selenium-carbon bond angle measures 96.2°, which is slightly larger than the tetrahedral angle but smaller than the bond angle observed in diethyl ether (111°) [2] [3] [4]. This angular compression reflects the increased s-character in the selenium lone pairs compared to oxygen analogues.

The carbon-hydrogen bond lengths in the ethyl groups are reported as 1.093 Å, which is consistent with typical alkyl C-H bond distances [2] [4]. The molecular symmetry belongs to the C₂ᵥ point group, with the selenium atom and the bisector of the C-Se-C angle defining the primary symmetry axis [4].

Stereoelectronic effects play a crucial role in determining the conformational preferences of diethyl selenide. The selenium atom possesses two lone pairs of electrons that occupy positions approximately perpendicular to the plane containing the carbon-selenium bonds [6]. These lone pairs contribute to the nucleophilic character of the selenium center and influence the overall electronic distribution within the molecule.

The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the selenium atom and exhibits significant p-character [7] [6]. This electronic configuration contributes to the compound's ability to act as both a nucleophile and a mild electrophile under appropriate conditions. The HOMO energy has been calculated to be consistent with the experimentally determined ionization energy of 8.3 ± 0.3 eV [1].

Thermochemical Stability and Phase Behavior

The thermochemical stability of diethyl selenide is characterized by moderate thermal resistance under ambient conditions, with decomposition occurring at temperatures above its boiling point of 108-111°C [8] [9] [10]. The compound exhibits a melting point of -87°C, indicating its liquid state under normal atmospheric conditions [8] [10].

The enthalpy of formation for liquid diethyl selenide has been reported as -59.8 ± 3.3 kJ/mol, representing the energy change associated with the formation of the compound from its constituent elements in their standard states [11]. This negative enthalpy value indicates that the formation of diethyl selenide is thermodynamically favorable under standard conditions.

Phase behavior studies have revealed that diethyl selenide exhibits typical liquid-vapor equilibrium characteristics. The compound has a density of 1.232 g/mL at 25°C, which is significantly higher than that of diethyl ether (0.713 g/mL) due to the presence of the heavier selenium atom [12] [8] [9]. The refractive index of 1.4768 reflects the electronic polarizability of the selenium center [12] [13].

The vapor pressure characteristics of diethyl selenide have been investigated in the context of chemical vapor deposition applications. The compound demonstrates sufficient volatility for vapor-phase transport processes, with vapor pressures suitable for controlled delivery in semiconductor processing applications [14] [15]. The Antoine equation parameters for diethyl selenide vapor pressure have been determined experimentally, enabling precise prediction of phase behavior over a range of temperatures.

Thermal decomposition studies indicate that diethyl selenide undergoes fragmentation at elevated temperatures, producing various selenium-containing fragments and hydrocarbon products [14] [15]. The primary decomposition pathway involves the homolytic cleavage of carbon-selenium bonds, leading to the formation of ethyl radicals and selenium-containing intermediates. The activation energy for thermal decomposition has been estimated to be consistent with typical C-Se bond dissociation energies.

The compound exhibits limited solubility in water but demonstrates good solubility in organic solvents such as chloroform, benzene, and diethyl ether [16] [17]. This solubility pattern is consistent with the hydrophobic nature of the ethyl groups and the polarizable selenium atom.

Spectroscopic Characterization

The spectroscopic characterization of diethyl selenide encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Each spectroscopic method offers unique insights into different aspects of the compound's behavior.

Microwave Spectroscopy Analysis

Microwave spectroscopy has proven to be particularly valuable for the structural elucidation of diethyl selenide, providing high-resolution data on rotational constants, centrifugal distortion parameters, and internal rotation barriers [1] [18] [19]. The rotational spectrum of diethyl selenide has been analyzed using both the principal axis method (PAM) and the internal axis method (IAM) to account for the internal rotation of the ethyl groups [18].

The rotational constants for the ground vibrational state have been determined with high precision, yielding A = 0.37694 cm⁻¹, B = 0.23059 cm⁻¹, and C = 0.15106 cm⁻¹ [4]. These values reflect the asymmetric top nature of the molecule and provide direct information about the moments of inertia along the principal axes.

Centrifugal distortion analysis has revealed the molecular flexibility of diethyl selenide, with distortion constants providing insights into the vibrational coupling effects that occur during molecular rotation [18] [19]. The torsional fine structure observed in the microwave spectra indicates restricted rotation of the ethyl groups around the carbon-selenium bonds, with a barrier height that has been estimated through spectral analysis.

The microwave spectroscopic data have been essential for determining the precise geometric parameters reported in Section 3.1, including bond lengths and angles. The agreement between microwave spectroscopy results and theoretical calculations validates the structural assignments and confirms the bent geometry of the molecule [18] [19].

Infrared (IR) Spectral Signatures

Infrared spectroscopy of diethyl selenide reveals characteristic vibrational modes that provide information about the functional groups and bonding patterns within the molecule [20] [21] [22]. The IR spectrum exhibits distinct absorption bands corresponding to carbon-hydrogen stretching, carbon-selenium stretching, and various bending modes.

The carbon-hydrogen stretching vibrations appear in the region of 2800-3000 cm⁻¹, with multiple bands reflecting the different environments of the hydrogen atoms in the ethyl groups [20] [22]. The asymmetric and symmetric C-H stretching modes show the expected splitting patterns for ethyl substituents.

Carbon-selenium stretching vibrations are observed in the lower frequency region, typically around 500-600 cm⁻¹, which is characteristic of C-Se bonds [22] [23]. The exact position and intensity of these bands provide information about the strength and polarization of the carbon-selenium bonds.

The infrared spectrum also contains various bending and deformation modes, including C-H bending vibrations in the 1300-1500 cm⁻¹ region and C-C stretching modes around 1000-1200 cm⁻¹ [20] [22]. These absorptions contribute to the overall vibrational fingerprint of the molecule and can be used for identification and purity assessment.

Comparison of the IR spectra in different phases (gas, liquid, and solid) reveals phase-dependent frequency shifts that reflect intermolecular interactions and conformational changes [20]. These observations provide insights into the intermolecular forces and molecular packing arrangements in different physical states.

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of nuclei within diethyl selenide, offering insights into molecular structure and dynamic behavior [24] [25] [26]. Both proton (¹H) and selenium (⁷⁷Se) NMR techniques have been employed to characterize this compound.

¹H NMR spectroscopy of diethyl selenide in CDCl₃ reveals a characteristic two-signal pattern consistent with the ethyl group environment [24] [25] [26]. The methylene protons (CH₂) appear as a quartet centered at approximately δ 2.60 ppm, while the methyl protons (CH₃) appear as a triplet at δ 1.42 ppm. The coupling constants J(CH₃-CH₂) are typical for ethyl groups, with values around 7-8 Hz.

The chemical shift values for the protons in diethyl selenide are deshielded compared to those in diethyl ether, reflecting the electron-withdrawing effect of the selenium atom [24] [26]. This deshielding effect is attributed to the lower electronegativity of selenium compared to oxygen, which results in increased electron density around the selenium atom and corresponding changes in the local magnetic environment.

The ⁷⁷Se chemical shift of diethyl selenide has been precisely determined relative to various reference compounds, with values typically reported in the range of 140-180 ppm depending on the reference standard and measurement conditions [27] [28] [29]. The selenium nucleus in diethyl selenide exhibits relatively long relaxation times, making it suitable for quantitative NMR measurements.

Temperature-dependent NMR studies have revealed information about the rotational dynamics of the ethyl groups and the overall molecular motion in solution [30] [31]. These investigations provide insights into the energy barriers for internal rotation and the conformational preferences of the molecule under different conditions.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

627-53-2

Wikipedia

Diethyl selenide

Use Classification

Fire Hazards -> Flammable - 2nd degree

Dates

Last modified: 08-16-2023

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